N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977997
InChI: InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22)
SMILES:
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14977997

Molecular Formula: C19H16N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide -

Specification

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22)
Standard InChI Key CXZFCHAPBRLQCX-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3

Introduction

Chemical Identity

PropertyValue
IUPAC NameN-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Molecular FormulaC19H16N4O2
Molecular Weight332.36 g/mol
Chemical StructureContains a benzimidazole moiety linked to an isoquinoline derivative via a carboxamide group.

Structural Features

The compound features:

  • A benzimidazole ring, which is known for its bioactivity and ability to interact with biological targets such as enzymes and receptors.

  • An isoquinoline scaffold, often associated with pharmacological properties like anti-inflammatory and anticancer activities.

  • A carboxamide linkage, which contributes to stability and potential hydrogen bonding interactions in biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the benzimidazole precursor: Benzimidazole derivatives are synthesized through cyclization reactions of o-phenylenediamine with carboxylic acids or their derivatives.

  • Formation of the isoquinoline derivative: Isoquinoline scaffolds are constructed via Pictet-Spengler reactions or other cyclization methods.

  • Coupling reaction: The benzimidazole and isoquinoline fragments are linked through an amide bond formation using coupling agents like EDC or DCC.

Enzyme Inhibition

Compounds containing benzimidazole and isoquinoline moieties have been studied for their inhibitory effects on enzymes such as:

  • Monoamine oxidase (MAO): Involved in neurodegenerative diseases.

  • Cholinesterases (AChE and BuChE): Relevant in Alzheimer’s disease.

Anticancer Potential

Isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, including activity against resistant bacterial strains.

Potential Applications

FieldApplication
PharmaceuticalsDevelopment of drugs targeting neurodegenerative diseases, cancer, or infections
BiochemistryEnzyme inhibition studies for drug target validation
Material SciencePotential use in designing functional materials due to its stable heterocyclic structure

Experimental Data

Preliminary in vitro assays suggest that compounds with similar scaffolds exhibit:

  • IC50 values in the micromolar range for MAO-B inhibition.

  • Selective cytotoxicity against tumor cell lines without affecting normal cells.

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